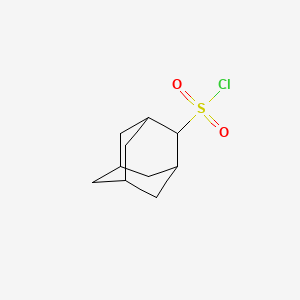
Adamantane-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adamantane-2-sulfonyl chloride is a derivative of adamantane, a tricyclic hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of a sulfonyl chloride group attached to the adamantane framework, making it a valuable intermediate in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of adamantane-2-sulfonyl chloride typically involves the sulfonation of adamantane followed by chlorination. One common method includes the reaction of adamantane with sulfur trioxide to form adamantane-2-sulfonic acid, which is then treated with thionyl chloride to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Adamantane-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It readily participates in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or a thiol under appropriate conditions.
Oxidation Reactions: It can be oxidized to form sulfonic acids or sulfonates.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Major Products:
Sulfonamides: Formed from reactions with amines.
Sulfonates: Resulting from oxidation reactions.
Thiol Derivatives: Produced through reduction reactions.
Aplicaciones Científicas De Investigación
Adamantane-2-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug development, particularly in antiviral and anticancer therapies.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of adamantane-2-sulfonyl chloride is primarily based on its ability to act as an electrophile, facilitating nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles, thereby modifying the structure and function of target molecules. This reactivity is exploited in various chemical and biological applications .
Comparación Con Compuestos Similares
- Adamantane-1-sulfonyl chloride
- Adamantane-2-carboxylic acid
- Adamantane-2-amine
Comparison: Adamantane-2-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity compared to other adamantane derivatives. For instance, adamantane-2-carboxylic acid primarily undergoes reactions typical of carboxylic acids, while adamantane-2-amine is more involved in amine-specific reactions. The sulfonyl chloride group in this compound makes it particularly valuable for introducing sulfonyl functionalities into organic molecules .
Propiedades
Fórmula molecular |
C10H15ClO2S |
|---|---|
Peso molecular |
234.74 g/mol |
Nombre IUPAC |
adamantane-2-sulfonyl chloride |
InChI |
InChI=1S/C10H15ClO2S/c11-14(12,13)10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2 |
Clave InChI |
OVMVKXVATAKPJN-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)C3S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


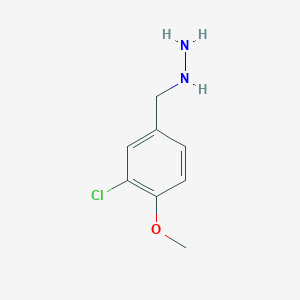
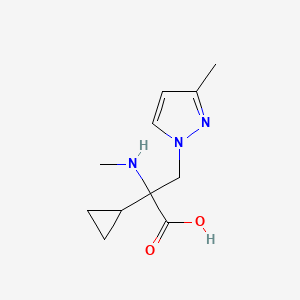
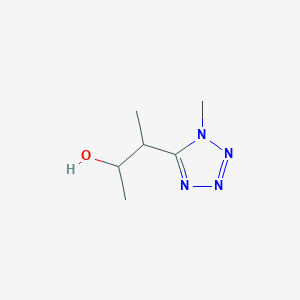

amine](/img/structure/B15326459.png)

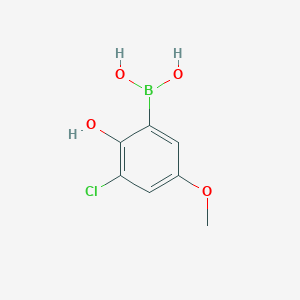

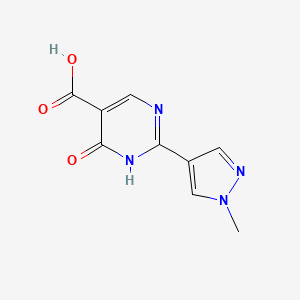
![tert-butylN-[(2R,4R)-4-aminopentan-2-yl]carbamatehydrochloride](/img/structure/B15326483.png)
![1-Oxa-9-azaspiro[5.5]undec-2-en-4-one](/img/structure/B15326490.png)



